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Compound of Interest

Compound Name: Silthiofam

Cat. No.: B1681674

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Silthiofam, a
fungicide used for the control of take-all disease in cereals. The document outlines the
expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed
experimental protocols for acquiring this data, and a logical workflow for the structural
elucidation of the molecule.

Chemical Structure of Silthiofam

Silthiofam, with the IUPAC name N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-
carboxamide, is a thiophene derivative containing an allyl amide and a trimethylsilyl group. Its
chemical structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C13H21NOSSi

Molecular Weight: 267.46 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for Silthiofam is not readily available in the public
domain, a theoretical analysis based on its structure allows for the prediction of its *H and 13C
NMR spectra. These predictions are based on established chemical shift ranges for similar
functional groups.
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2.1. Predicted *H NMR Data

The H NMR spectrum of Silthiofam is expected to show distinct signals corresponding to the
protons of the trimethylsilyl group, the two methyl groups on the thiophene ring, the allyl group,
and the amide proton.

Predicted Coupling
Proton : . Co -
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2.2. Predicted 3C NMR Data

The 3C NMR spectrum will provide information on the carbon framework of Silthiofam.
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Carbon Assignment

Predicted Chemical Shift (ppm)

Si(CHs)s -1.0-1.0
Thiophene-CHs (C4) 13.0-15.0
Thiophene-CHs (C5) 15.0-17.0
N-CH:2 42.0-45.0
=CH: 115.0 - 117.0
=CH- 134.0-136.0
Thiophene-C3 130.0 - 135.0
Thiophene-C4 135.0 - 140.0
Thiophene-C5 140.0 - 145.0
Thiophene-C2 145.0 - 150.0
C=0 (Amide) 165.0 - 170.0

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and

fragmentation pattern of a molecule, which aids in its structural confirmation. For Silthiofam,

Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.

3.1. Predicted Mass Spectrometry Data

The electron ionization (El) mass spectrum of Silthiofam is expected to show a molecular ion

peak ([M]*) at m/z 267. The fragmentation pattern provides valuable structural information. A

proposed fragmentation pathway is detailed below.
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m/z Proposed Fragment lon Fragment Structure
267 [M]* [C13H21NOSSI]*
Loss of a methyl group from
252 [M - CH3]* _ _ _
the trimethylsilyl moiety
196 [M - Si(CHs)s]* Loss of the trimethylsilyl group
Cleavage of the allyl group and
182 [CsHsNOS]* _ J , yHarotp
trimethylsilyl group
73 [Si(CH3)3]* Trimethylsilyl cation
41 [CsHs]* Allyl cation

Experimental Protocols

4.1. NMR Spectroscopy
o Sample Preparation: A certified reference standard of Silthiofam should be used.[1]
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.qg.,

CDCls, Acetone-ds, or DMSO-ds) in a 5 mm NMR tube. The choice of solvent can influence
chemical shifts.

 Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400
MHz is recommended.

e 1H NMR Acquisition:

o

Pulse Sequence: Standard single-pulse experiment.

o

Spectral Width: Approximately 16 ppm.

o

Acquisition Time: 2-3 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.
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o Referencing: The residual solvent peak is used as an internal reference (e.g., CDClIs at
7.26 ppm).

e 13C NMR Acquisition:
o Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
o Spectral Width: Approximately 250 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, as *3C has a low natural abundance.

o Referencing: The solvent peak is used as an internal reference (e.g., CDClIs at 77.16
ppm).

» 2D NMR Experiments: To unambiguously assign all proton and carbon signals, 2D NMR
experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be
performed.

4.2. Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of Silthiofam in a volatile organic solvent such
as ethyl acetate or hexane.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e Gas Chromatography (GC) Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

o Injector Temperature: 250 °C.
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o Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a
rate of 15 °C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Scan Range: m/z 40-400.

Data Analysis Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic data analysis of
Silthiofam.
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NMR Data Analysis MS Data Analysis

1. Acquire 1D (*H, 13C) and 2D NMR Spectra 1. Acquire GC-MS Spectrum
}

2. Identify Chemical Shifts, Multiplicities, and Integrations 2. Identify Molecular lon Peak
}

3. Correlate Signals using 2D NMR (COSY, HSQC, HMBC) 3. Analyze Fragmentation Pattern
}
4. Assign all Proton and Carbon Signals 4. Assign Major Fragment lons
T T

Structural Confirmation of Silthiofam

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Analysis of Silthiofam.
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Caption: Proposed Mass Fragmentation Pathway of Silthiofam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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